

Technical Guide: Chemical Properties of (S)-1-Cbz-3-(Boc-amino)pyrrolidine

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Compound of Interest

Compound Name: *S*-1-Cbz-3-Boc-amino*pyrrolidine*

Cat. No.: B057388

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS Number: 122536-74-7). This chiral pyrrolidine derivative is a valuable building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical compounds.

Core Chemical Properties

(S)-1-Cbz-3-(Boc-amino)pyrrolidine, also known by its IUPAC name benzyl (3*S*)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, is a doubly protected aminopyrrolidine. The presence of both a carboxybenzyl (Cbz) group on the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent allows for orthogonal deprotection strategies, making it a highly useful intermediate in multi-step syntheses.

Physicochemical Data

| Property | Value | Source(s) |
|---------------------------|---|---------------------|
| CAS Number | 122536-74-7 | [1] |
| Molecular Formula | C ₁₇ H ₂₄ N ₂ O ₄ | [1] |
| Molecular Weight | 320.38 g/mol | [1] |
| Melting Point | 124-125 °C | [1] |
| Boiling Point (Predicted) | 458.5 ± 44.0 °C | [1] |
| Density (Predicted) | 1.17 g/cm ³ | [1] |
| pKa (Predicted) | 12.25 ± 0.20 | [1] |
| Storage Temperature | 2-8 °C | [1] |

Synonyms

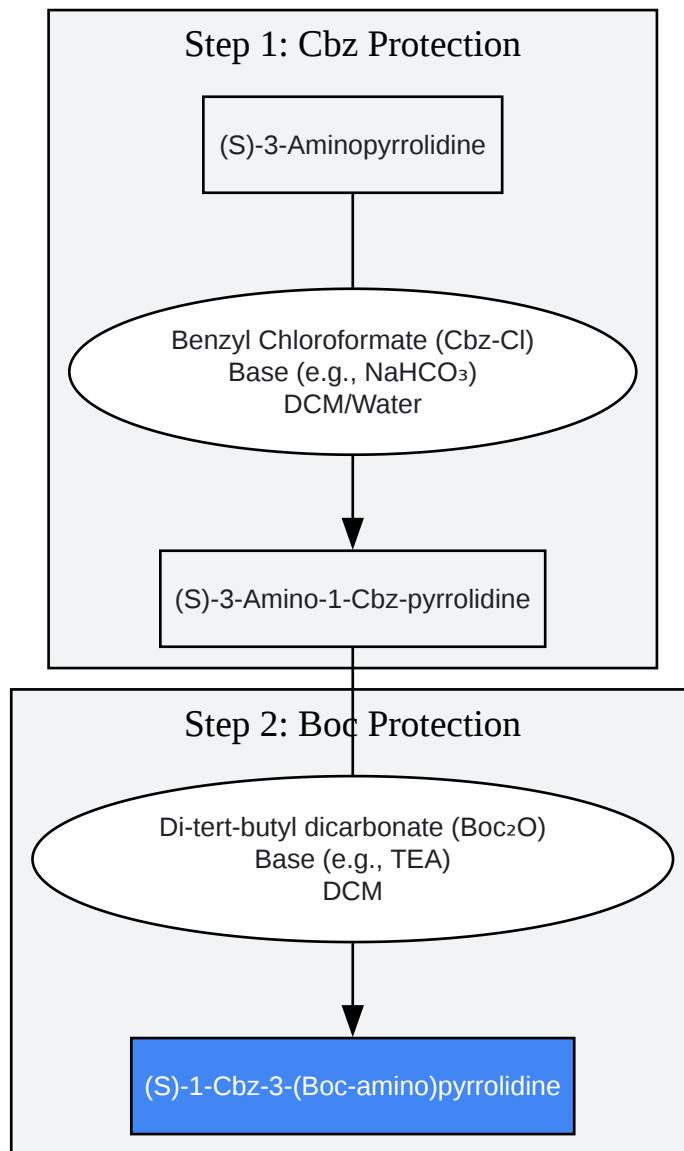
- benzyl (3S)-3-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate[\[1\]](#)
- benzyl (S)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate[\[1\]](#)
- (S)-3-[(tert-Butoxyl)carbonyl]amino]-1-pyrrolidinecarboxylic acid phenylmethyl ester[\[1\]](#)
- 1-Pyrrolidinecarboxylic acid, 3-[(1,1-diMethylethoxy)carbonyl]amino-, phenylMethyl ester, (3S)-[\[1\]](#)
- (3S)-3-[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-pyrrolidinecarboxylic acid (phenylmethyl) ester[\[1\]](#)

Synthesis and Reactivity

The synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine typically involves a two-step process starting from a suitable chiral precursor, such as (S)-3-aminopyrrolidine derivatives. A common strategy is the sequential protection of the two amino groups.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic route to (S)-1-Cbz-3-(Boc-amino)pyrrolidine, starting from (S)-3-aminopyrrolidine. This workflow is based on established protection chemistries for amines.



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Caption: Synthetic workflow for (S)-1-Cbz-3-(Boc-amino)pyrrolidine.

Experimental Protocol: Synthesis of a Related Compound, (R)-1-benzyl-3-(tert-

butoxycarbonylamino)pyrrolidine

While a specific protocol for the title compound is not readily available in the searched literature, a detailed procedure for the synthesis of a closely related analogue, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, provides a valuable reference.[\[2\]](#) This protocol can be adapted by starting with the corresponding (S)-enantiomer and using benzyl chloroformate for the Cbz protection step.

Step 1: Boc Protection of (R)-1-benzyl-3-aminopyrrolidine[\[2\]](#)

- A solution of sodium bicarbonate (5.92 g, 70.5 mmol) in 118 mL of deionized water is prepared.
- This aqueous solution is added to a solution of (R)-(+)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in 118 mL of acetonitrile.
- The resulting mixture is stirred at room temperature for 10 minutes.
- Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is then added, and the reaction mixture is stirred overnight at room temperature.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is extracted three times with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography (eluent: methanol/dichloromethane = 2:98) to yield tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.
[\[2\]](#)

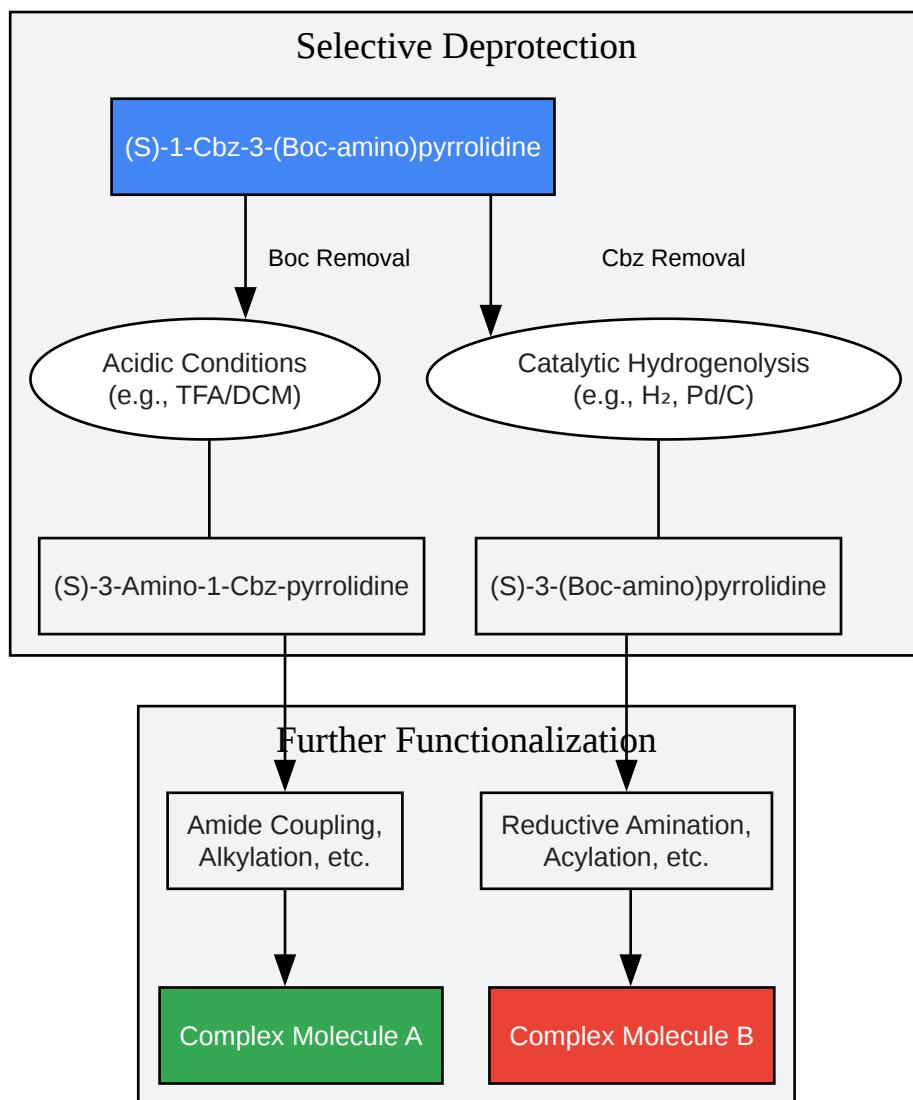
Reactivity and Deprotection Strategies

The utility of (S)-1-Cbz-3-(Boc-amino)pyrrolidine as a synthetic intermediate stems from the orthogonal nature of its two protecting groups. The Boc group is labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. This allows for selective

deprotection and subsequent functionalization at either the 3-amino or the 1-pyrrolidinyl position.

- **Boc Group Removal:** The Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[3] This selective deprotection exposes the primary amine at the 3-position for further reactions.
- **Cbz Group Removal:** The Cbz group is commonly removed by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[4] This method is generally mild and does not affect the Boc group. Alternative methods for Cbz deprotection include the use of strong acids like HBr in acetic acid or transfer hydrogenolysis.[4][5]

The following diagram illustrates the selective deprotection pathways for (S)-1-Cbz-3-(Boc-amino)pyrrolidine, highlighting its role as a versatile chiral building block.



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Caption: Selective deprotection and functionalization pathways.

Applications in Drug Discovery and Organic Synthesis

(S)-1-Cbz-3-(Boc-amino)pyrrolidine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its chiral nature is particularly important in the development of enantiomerically pure drugs, where specific stereochemistry is often crucial for therapeutic efficacy.^[6]

Key application areas include:

- Pharmaceutical Development: It serves as a foundational element in the synthesis of novel therapeutics, especially those targeting neurological disorders.[6]
- Peptide Synthesis: The protected amino acid-like structure makes it a valuable component in the synthesis of peptidomimetics and complex peptides.[6]
- Chiral Catalysis: It can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[6]

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry) for (S)-1-Cbz-3-(Boc-amino)pyrrolidine (CAS 122536-74-7) are not consistently available in the public domain literature. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound. For reference, ^1H NMR data for the related compound, (R)-1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, has been reported as: ^1H NMR (400 MHz, CDCl_3): δ 7.36-7.26 (m, 5H), 4.86 (bs, 1H), 4.18 (bs, 1H), 3.61 (s, 2H), 2.79 (bs, 1H), 2.65-2.61 (m, 1H), 2.54 (d, $J=8.0$ Hz, 1H), 2.34-2.25 (m, 2H), 1.61-1.51 (m, 1H), 1.46 (s, 9H).[2]

Safety Information

As with all chemical reagents, (S)-1-Cbz-3-(Boc-amino)pyrrolidine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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